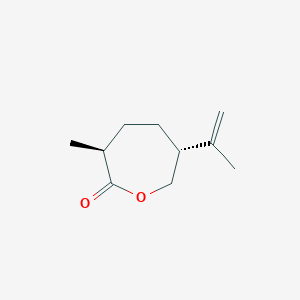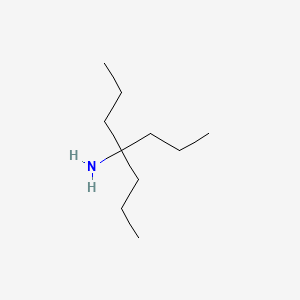
Diprobutine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diprobutine is a chemical compound with the molecular formula C10H23N and a molecular weight of 157.2963 g/mol . It is an achiral molecule, meaning it does not have a chiral center and therefore does not exhibit optical activity . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for the preparation of diprobutine are not extensively documented in the available literature. general methods for synthesizing similar compounds typically involve the use of organic solvents and catalysts under controlled temperature and pressure conditions. Industrial production methods may include large-scale chemical reactors and purification processes to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Diprobutine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Diprobutine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: this compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of diprobutine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Diprobutin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Acalabrutinib: Ein weiterer kovalenter BTK-Inhibitor mit ähnlichen Anwendungen.
Zanubrutinib: Ein dritter kovalenter BTK-Inhibitor, der für ähnliche Zwecke eingesetzt wird.
Diprobutin ist in seiner spezifischen molekularen Struktur und seinen Eigenschaften einzigartig, was im Vergleich zu diesen ähnlichen Verbindungen möglicherweise bestimmte Vorteile in bestimmten Forschungsanwendungen bietet.
Eigenschaften
CAS-Nummer |
61822-36-4 |
|---|---|
Molekularformel |
C10H23N |
Molekulargewicht |
157.30 g/mol |
IUPAC-Name |
4-propylheptan-4-amine |
InChI |
InChI=1S/C10H23N/c1-4-7-10(11,8-5-2)9-6-3/h4-9,11H2,1-3H3 |
InChI-Schlüssel |
VQIAWQKBOAUGHE-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)(CCC)N |
Kanonische SMILES |
CCCC(CCC)(CCC)N |
| 61822-36-4 | |
Synonyme |
1,1,1,-tripropylmethylamine 1,1-dipropylbutylamine diprobutine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


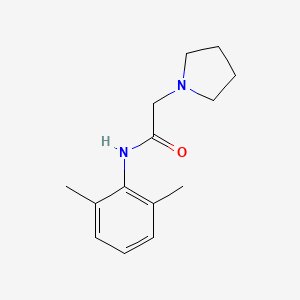

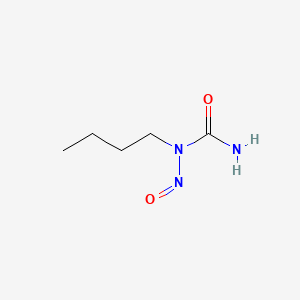

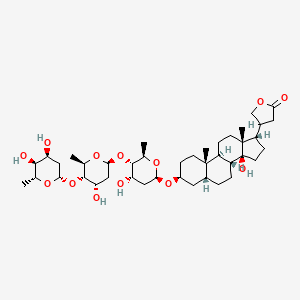
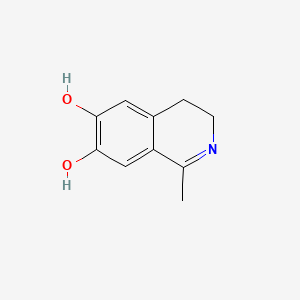

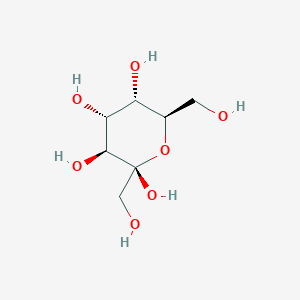

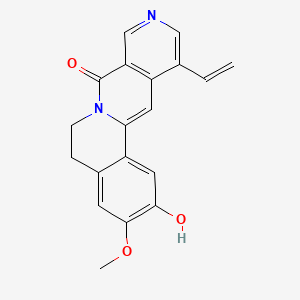
![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1211190.png)
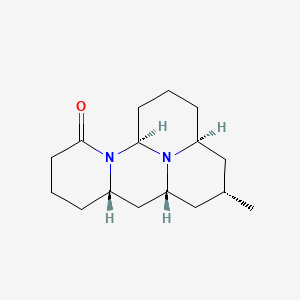
![4-[(3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B1211192.png)
